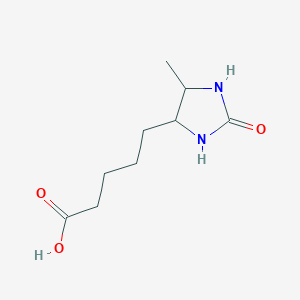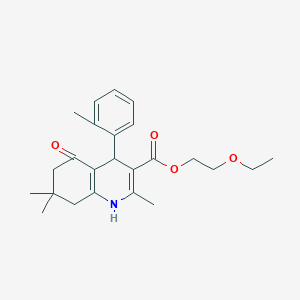![molecular formula C11H9N3OS2 B4895101 N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4895101.png)
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide, also known as AG490, is a synthetic small molecule that has been widely used in scientific research. It belongs to the class of Janus kinase (JAK) inhibitors and has shown potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. In
作用機序
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide acts as a competitive inhibitor of JAK1 and JAK2 by binding to their active sites. This prevents the phosphorylation of STAT proteins, which are downstream targets of JAKs. The inhibition of JAK/STAT signaling by N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide leads to the downregulation of various genes involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. In addition, N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has been found to modulate the immune response by regulating the differentiation and function of immune cells.
実験室実験の利点と制限
One of the main advantages of using N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide in lab experiments is its specificity for JAK1 and JAK2. This allows researchers to selectively inhibit the JAK/STAT pathway without affecting other signaling pathways. N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, one of the limitations of using N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide is its potential toxicity. It has been shown to induce apoptosis in normal cells at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide. Another area of research is the identification of biomarkers that can predict the response to JAK inhibitors in different diseases. In addition, the role of JAK/STAT signaling in the regulation of metabolism and energy homeostasis is an emerging area of research that could have implications for the treatment of metabolic disorders.
合成法
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide can be synthesized by reacting 2-aminopyridine with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with 2-bromo-5-chlorothiophene in the presence of a base to form N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide. The purity of N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide can be improved by recrystallization.
科学的研究の応用
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has been extensively used in scientific research to investigate the JAK/STAT signaling pathway. It has been shown to inhibit the phosphorylation of JAK1 and JAK2, which are crucial components of this pathway. N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has also been used to study the role of JAK/STAT signaling in various diseases, including cancer, inflammation, and autoimmune disorders.
特性
IUPAC Name |
N-(pyridin-3-ylcarbamothioyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS2/c15-10(9-4-2-6-17-9)14-11(16)13-8-3-1-5-12-7-8/h1-7H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZLMMCIMKRYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805735 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(pyridin-3-ylcarbamothioyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4895027.png)
![N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B4895033.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4895045.png)
![11-(2-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4895060.png)
![6-(4-morpholinyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4895075.png)
![2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4895076.png)
![1-allyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4895080.png)
![N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4895086.png)
![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B4895102.png)

![3-(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4895117.png)
![N-[1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B4895129.png)
![2,2-diphenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4895136.png)